

An In-depth Technical Guide to 10-Propionylphenothiazine as a Phenothiazine Derivative

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **10-Propionylphenothiazine**

Cat. No.: **B015418**

[Get Quote](#)

This guide provides a comprehensive technical overview of **10-Propionylphenothiazine**, a derivative of the versatile phenothiazine scaffold. Phenothiazine and its derivatives have been a cornerstone in medicinal chemistry for decades, leading to revolutionary advancements in psychiatry and other therapeutic areas.^{[1][2]} This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis, potential pharmacology, metabolism, and analysis of this specific N-acyl phenothiazine. While direct research on **10-Propionylphenothiazine** is limited, this guide synthesizes available data on closely related analogues to provide a robust predictive framework.

Chemical Identity and Synthesis Core Structure and Properties

10-Propionylphenothiazine belongs to the N-acyl class of phenothiazine derivatives. The core phenothiazine structure is a tricyclic heterocycle containing a thiazine ring fused to two benzene rings. The propionyl group is attached to the nitrogen atom at position 10 of the phenothiazine ring.

Property	Value	Source
Molecular Formula	C ₁₅ H ₁₃ NOS	PubChem
Molecular Weight	255.3 g/mol	PubChem
IUPAC Name	1-(10H-phenothiazin-10-yl)propan-1-one	PubChem
CAS Number	6622-75-9	ChemicalBook[3]

Synthesis of 10-Acyl Phenothiazines: A Methodological Approach

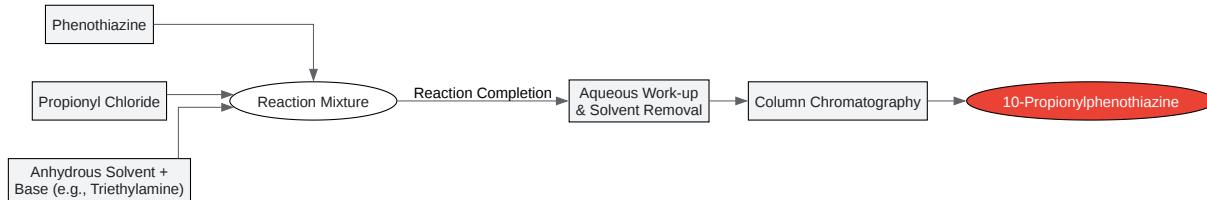
The synthesis of 10-acyl phenothiazines, including **10-Propionylphenothiazine**, is typically achieved through the N-acylation of the phenothiazine core. A general and effective method involves the reaction of phenothiazine with an appropriate acylating agent, such as propionyl chloride, in the presence of a base to neutralize the hydrogen chloride byproduct.

Experimental Protocol: Synthesis of **10-Propionylphenothiazine**

Objective: To synthesize **10-Propionylphenothiazine** via N-acylation of phenothiazine.

Materials:

- Phenothiazine
- Propionyl chloride
- Anhydrous tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂)
- Triethylamine or pyridine (as a base)
- Standard laboratory glassware
- Magnetic stirrer and heating mantle
- Rotary evaporator


- Thin Layer Chromatography (TLC) apparatus
- Silica gel for column chromatography

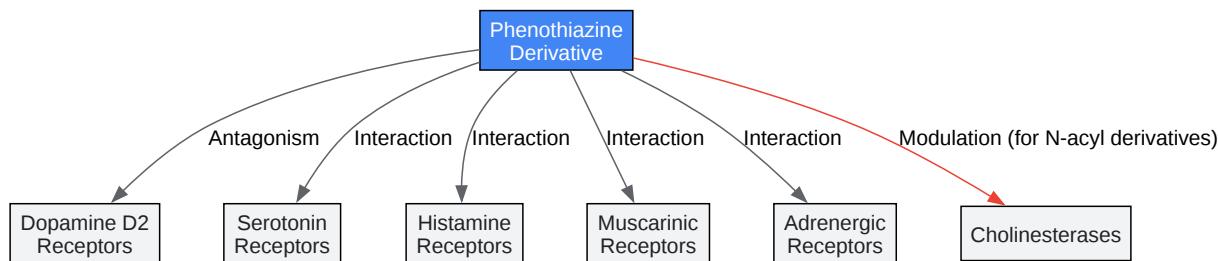
Procedure:

- Reaction Setup: In a round-bottom flask, dissolve phenothiazine in an appropriate anhydrous solvent (e.g., THF or CH_2Cl_2).
- Base Addition: Add a suitable base, such as triethylamine or pyridine, to the solution. This will act as a scavenger for the HCl generated during the reaction.
- Acylation: Cool the mixture in an ice bath and slowly add a stoichiometric equivalent of propionyl chloride dropwise with continuous stirring.
- Reaction Monitoring: Allow the reaction to warm to room temperature and continue stirring. The progress of the reaction can be monitored by TLC.
- Work-up: Once the reaction is complete, the mixture is typically washed with water to remove the salt of the base. The organic layer is then separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator.
- Purification: The crude product can be purified by column chromatography on silica gel to yield pure **10-Propionylphenothiazine**.

Causality Behind Experimental Choices:

- Anhydrous Conditions: The use of anhydrous solvents is crucial as propionyl chloride is highly reactive towards water, which would lead to the formation of propionic acid and reduce the yield of the desired product.
- Base: The base is essential to neutralize the HCl produced, driving the reaction to completion. The choice of base can influence the reaction rate and yield.
- Temperature Control: The initial cooling of the reaction mixture helps to control the exothermic reaction between the acyl chloride and the phenothiazine nitrogen.

[Click to download full resolution via product page](#)


Caption: Workflow for the synthesis of **10-Propionylphenothiazine**.

Potential Pharmacological Activity

While specific pharmacological data for **10-Propionylphenothiazine** is not readily available, the broader class of phenothiazine derivatives exhibits a wide range of biological activities.^[1] ^[4] The nature of the substituent at the 10-position significantly influences the pharmacological profile.^[4]

Central Nervous System Activity

Phenothiazines are well-known for their antipsychotic effects, which are primarily attributed to their antagonism of dopamine D2 receptors in the central nervous system.^[2]^[5]^[6] They can also interact with other neurotransmitter systems, including serotonergic, histaminergic, muscarinic, and adrenergic receptors, contributing to their diverse therapeutic and side-effect profiles.^[5]^[7] N-acyl phenothiazine derivatives have been investigated for their potential as cytotoxic agents against cancer cells and as modulators of cholinesterase activity, suggesting a broader range of CNS effects beyond traditional antipsychotic actions.^[8]^[9]

[Click to download full resolution via product page](#)

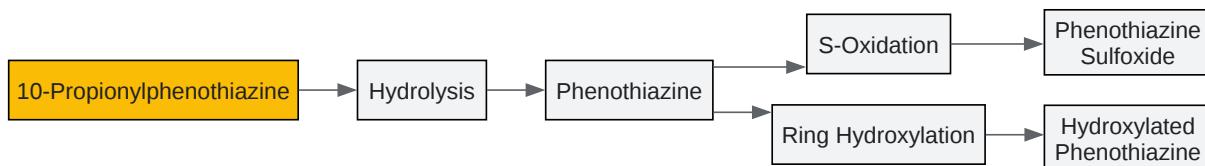
Caption: Potential receptor interactions of phenothiazine derivatives.

Other Potential Activities

Derivatives of phenothiazine have been explored for a multitude of other therapeutic applications, including:

- Antimicrobial effects: Some phenothiazines have shown activity against bacteria, fungi, and protozoa.^[4]
- Anticancer properties: Certain derivatives exhibit cytotoxic effects on various cancer cell lines.^{[8][10]}

The presence of the propionyl group at the N-10 position of **10-Propionylphenothiazine** will likely modulate its receptor binding profile and overall pharmacological activity compared to other phenothiazine derivatives.


Metabolism and Toxicology

Predicted Metabolic Pathways

The metabolism of phenothiazines is complex and primarily occurs in the liver, mediated by the cytochrome P450 (CYP) enzyme system.^[11] Key metabolic transformations for phenothiazines include:

- S-oxidation: The sulfur atom in the thiazine ring is susceptible to oxidation, forming sulfoxides and sulfones.
- N-dealkylation: For phenothiazines with N-alkyl side chains, removal of these alkyl groups is a common metabolic route.
- Ring hydroxylation: Hydroxyl groups can be introduced onto the aromatic rings.
- Bioactivation: Some phenothiazines can be metabolized to reactive iminoquinone species, which can covalently bind to cellular macromolecules.[12]

For **10-Propionylphenothiazine**, it is plausible that the propionyl group could be hydrolyzed, leading to the parent phenothiazine molecule, which would then undergo further metabolism. The phenothiazine ring itself is also a target for oxidative metabolism.

[Click to download full resolution via product page](#)

Caption: Predicted metabolic pathways for **10-Propionylphenothiazine**.

Toxicological Profile

The toxicity of phenothiazines is generally dose-dependent and can manifest as extensions of their pharmacological effects.[5][13] Common adverse effects associated with phenothiazine antipsychotics include:

- Central Nervous System: Sedation, extrapyramidal symptoms (dystonia, parkinsonism), and lowering of the seizure threshold.[6][7]
- Cardiovascular System: Orthostatic hypotension and tachycardia due to alpha-adrenergic blockade.[5][7]

- Anticholinergic Effects: Dry mouth, blurred vision, and urinary retention.[5]

The high lipophilicity of phenothiazine and the formation of reactive metabolites can contribute to generalized macromolecular disruption.[13] The specific toxicological profile of **10-Propionylphenothiazine** would require dedicated studies, but it is reasonable to anticipate a similar spectrum of potential toxicities as other phenothiazine derivatives.

Analytical Methodologies

The analysis of phenothiazines and their metabolites in various matrices is crucial for research, quality control, and clinical monitoring.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of phenothiazines.[11]

Experimental Protocol: HPLC Analysis of **10-Propionylphenothiazine**

Objective: To develop a reverse-phase HPLC method for the analysis of **10-Propionylphenothiazine**.

Instrumentation:

- HPLC system with a UV detector
- C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m)
- Data acquisition and processing software

Mobile Phase: A mixture of acetonitrile and a buffer (e.g., phosphate buffer, pH adjusted). The exact ratio would need to be optimized.

Procedure:

- Standard Preparation: Prepare a stock solution of **10-Propionylphenothiazine** in a suitable solvent (e.g., acetonitrile) and perform serial dilutions to create calibration standards.

- Sample Preparation: Dissolve the sample containing **10-Propionylphenothiazine** in the mobile phase or a compatible solvent.
- Chromatographic Conditions:
 - Flow Rate: Typically 1.0 mL/min.
 - Injection Volume: 10-20 μ L.
 - Column Temperature: Ambient or controlled (e.g., 30 °C).
 - Detection Wavelength: Determined by obtaining the UV spectrum of **10-Propionylphenothiazine** (phenothiazines typically have strong absorbance in the UV region).
- Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.
- Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. The concentration of **10-Propionylphenothiazine** in the samples can then be determined from this curve.

Self-Validating System: The method should be validated for linearity, accuracy, precision, and sensitivity (limit of detection and quantification) according to established guidelines to ensure the trustworthiness of the results.

Spectrophotometric Methods

Phenothiazines can be determined by spectrophotometry due to their characteristic UV-Visible absorption spectra.^[14] Oxidation of phenothiazines often leads to colored products, a property that can be exploited for colorimetric assays.^[14] Additionally, methods based on the inhibition of cholinesterase activity have been developed for some phenothiazine derivatives.^{[3][15]}

Conclusion and Future Directions

10-Propionylphenothiazine represents an intriguing member of the vast phenothiazine family. While direct experimental data on this specific compound is limited, by leveraging the extensive knowledge base of its structural analogues, we can predict its likely chemical and biological

properties. The synthetic route is straightforward, and established analytical techniques can be readily adapted for its study.

Future research should focus on the definitive synthesis and characterization of **10-Propionylphenothiazine**, followed by a thorough investigation of its pharmacological profile. Elucidating its specific receptor interactions, metabolic fate, and toxicological properties will be crucial in determining its potential as a therapeutic agent or a research tool. The insights gained from such studies will not only shed light on this particular molecule but also contribute to the broader understanding of structure-activity relationships within the N-acyl phenothiazine class.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Phenothiazine - Wikipedia [en.wikipedia.org]
- 2. A Comprehensive Review on Phenothiazine Antipsychotics Synthesis Methods [jmedchem.com]
- 3. moca.net.ua [moca.net.ua]
- 4. iosrphr.org [iosrphr.org]
- 5. litfl.com [litfl.com]
- 6. Phenothiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 8. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Autoinduction of the metabolism of phenothiazine neuroleptics in a primary culture of human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Metabolic activation of the phenothiazine antipsychotics chlorpromazine and thioridazine to electrophilic iminoquinone species in human liver microsomes and recombinant P450s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The toxicity of phenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A comparative study of the effect of phenothiazine derivatives and their S-oxides on cholinesterase investigated by a new kinetic spectrophotometric method | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- To cite this document: BenchChem. [An In-depth Technical Guide to 10-Propionylphenothiazine as a Phenothiazine Derivative]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b015418#10-propionylphenothiazine-as-a-phenothiazine-derivative>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com